6-Bromo-2-fluoro-3-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQHIZZGJAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659407 | |
| Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-15-3 | |
| Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic acid
CAS Number: 957061-15-3
This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.
Chemical Properties and Data
This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] The presence of bromo, fluoro, and methyl groups on the phenyl ring provides specific steric and electronic properties that are valuable for creating complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957061-15-3 | [1] |
| Molecular Formula | C₇H₇BBrFO₂ | [2] |
| Molecular Weight | 232.84 g/mol | Calculated |
| SMILES Code | CC1=C(F)C(B(O)O)=C(Br)C=C1 | [3] |
| Boiling Point | 343.455°C at 760 mmHg (Predicted) | [2] |
| Flash Point | 161.516°C (Predicted) | [2] |
| Storage Temperature | Inert atmosphere, 2–8 °C | N/A |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.[4][5] The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids via lithiation-borylation.[6]
Materials:
-
1,4-Dibromo-2-fluoro-3-methylbenzene (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Initial Charging: The flask is charged with 1,4-dibromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is slowly added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is separated and extracted three times with ethyl acetate.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[7] This reaction is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
Materials:
-
This compound (1.2 eq)
-
An aryl halide or triflate (e.g., 4-iodoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Degassing: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl product.
Key Concepts and Mechanisms
To visualize the chemical transformations described, the following diagrams illustrate the general workflow for the synthesis of arylboronic acids and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 957061-15-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 957061-15-3|(6-Bromo-2-fluoro-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to the Physical Properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3). The information is intended to support research, development, and drug discovery activities where this compound is of interest. This document compiles available data and presents standardized experimental protocols for the determination of key physical characteristics.
Core Physical Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. An understanding of its physical properties is crucial for handling, reaction optimization, and formulation.
Data Presentation
| Physical Property | Value | Source |
| Molecular Formula | C₇H₇BBrFO₂ | - |
| Molecular Weight | 232.84 g/mol | - |
| Physical State | Solid (presumed, based on related compounds) | [1] |
| Melting Point | Data not available | |
| Boiling Point | 347.3 °C at 760 mmHg | N/A |
| Density | 1.65 g/cm³ | N/A |
| Flash Point | 163.8 °C | N/A |
| Solubility | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physical properties of arylboronic acids like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry this compound is finely ground into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.
Determination of Boiling Point (Distillation Method)
For compounds that are thermally stable, the boiling point can be determined by distillation.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Sample Addition: A sample of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
Heating: The distilling flask is heated gently.
-
Equilibrium: As the liquid boils, the vapor rises and comes into contact with the thermometer. The temperature will stabilize at the boiling point of the substance.
-
Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Density (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the true density of a fine powder.
Methodology:
-
Calibration: The volume of the empty sample chamber of the gas pycnometer is determined.
-
Sample Preparation: A precisely weighed sample of this compound is placed into the sample chamber.
-
Analysis: The instrument is sealed, and an inert gas (typically helium) is introduced into the chamber and then expanded into a second chamber of known volume.
-
Pressure Measurement: The pressures before and after the expansion are measured.
-
Volume Calculation: Using the ideal gas law, the volume of the solid sample is calculated based on the pressure difference.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Analysis: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizing Methodological Relationships
The following diagram illustrates the workflow for characterizing the physical properties of this compound.
References
Technical Guide: Physicochemical Properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Arylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. An understanding of the physicochemical properties of this compound, particularly its solubility, is crucial for its effective use in synthetic protocols and for the development of robust and scalable processes.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides an overview of the expected solubility based on the general behavior of arylboronic acids and details comprehensive experimental protocols for its determination.
Data Presentation: Solubility of Arylboronic Acids
The solubility of arylboronic acids is influenced by the nature of the substituents on the aromatic ring. Generally, they exhibit low solubility in water and varying degrees of solubility in organic solvents. The presence of a polar boronic acid group can impart some solubility in polar solvents, while the lipophilic nature of the substituted phenyl ring influences solubility in nonpolar solvents.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The boronic acid moiety can engage in hydrogen bonding, but the overall molecule has significant nonpolar character. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Moderate to High | These solvents can effectively solvate both the polar boronic acid group and the aryl ring. |
| Aprotic Nonpolar Solvents | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | Solubility is primarily driven by the lipophilicity of the substituted phenyl ring. |
| Ethereal Solvents | Diethyl ether | Moderate | Ethers can interact with the boronic acid group to some extent. |
Experimental Protocols: Determination of Solubility
The following are detailed methodologies for determining the solubility of this compound.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, DMF, DMSO, THF, toluene, hexanes, DCM)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a calibration curve.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is enough solid that some will remain undissolved at equilibrium.
-
Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand undisturbed for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Arylboronic acids are most frequently utilized in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the generally accepted catalytic cycle for this important transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This workflow is fundamental to the application of this compound in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Technical Guide: Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-2-fluoro-3-methylphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar arylboronic acids.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are reported in Hertz (Hz).
Structure:
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (Position 4) | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 2-3 | 1H |
| Ar-H (Position 5) | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁵J(H,F) ≈ 1-2 | 1H |
| -CH₃ | 2.2 - 2.4 | Singlet | - | 3H |
| -B(OH)₂ | 8.0 - 8.5 (broad singlet) | Broad s | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-B(OH)₂ (Position 1) | 125 - 135 (broad) | Singlet | - |
| C-F (Position 2) | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-250 |
| C-CH₃ (Position 3) | 135 - 140 | Doublet | ³J(C,F) ≈ 3-5 |
| C-H (Position 4) | 130 - 135 | Doublet | ⁴J(C,F) ≈ 1-2 |
| C-H (Position 5) | 128 - 132 | Doublet | ³J(C,F) ≈ 15-20 |
| C-Br (Position 6) | 115 - 120 | Doublet | ²J(C,F) ≈ 20-25 |
| -CH₃ | 18 - 22 | Singlet | - |
Experimental Protocols
Acquiring high-quality NMR spectra for arylboronic acids requires careful sample preparation and consideration of the compound's tendency to form anhydrides (boroxines). The following is a detailed methodology for obtaining reliable NMR data.
1. Sample Preparation:
-
Standard Protocol: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent may influence the chemical shifts. DMSO-d₆ is often preferred for its ability to disrupt the intermolecular hydrogen bonding that leads to oligomerization.
-
Addressing Oligomerization: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened signals or complex spectra. To favor the monomeric species, the following strategies can be employed:
-
Use of Methanol-d₄: Dissolving the sample in methanol-d₄ can help break up oligomers.
-
Addition of D₂O: A small drop of D₂O can be added to the sample in a solvent like DMSO-d₆ to encourage the hydrolysis of any boroxine back to the boronic acid. The B(OH)₂ protons will exchange with D₂O and their signal will disappear.
-
Formation of a Diol Adduct: Conversion of the boronic acid to a boronate ester by reaction with a diol (e.g., pinacol or diethanolamine) can provide sharper, more easily interpretable spectra.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the NMR characterization of an arylboronic acid.
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic Acid: Synthesis, Properties, and Application in the Development of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-2-fluoro-3-methylphenylboronic acid, a key building block in contemporary medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and its critical application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of therapeutics for autoimmune and inflammatory diseases.
Chemical Structure and Properties
This compound is an organoboron compound featuring a substituted phenyl ring. The strategic placement of the bromo, fluoro, and methyl groups, in addition to the boronic acid moiety, makes it a versatile reagent in cross-coupling reactions.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 957061-15-3 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
| SMILES | CC1=C(F)C(B(O)O)=C(Br)C=C1 |
| Appearance | White to off-white solid |
Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and may vary depending on the purity of the sample.
Synthesis of this compound
The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction starting from 1-bromo-3-fluoro-2-methylbenzene, followed by quenching with a trialkyl borate.[1]
Experimental Protocol:
A general procedure for the synthesis is as follows:
-
Reaction Setup: A solution of 1-bromo-3-fluoro-2-methylbenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium, is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to allow for the completion of the lithium-halogen exchange.
-
Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
The following diagram illustrates the synthetic workflow:
Application in the Synthesis of IRAK4 Inhibitors via Suzuki-Miyaura Coupling
A primary and significant application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in forming carbon-carbon bonds, allowing for the coupling of the boronic acid with various aryl or heteroaryl halides to construct the core scaffolds of IRAK4 inhibitors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2][3] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus in drug discovery.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling reaction using this compound to synthesize an IRAK4 inhibitor intermediate.
-
Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are combined.
-
Solvent Addition and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water), is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
The catalytic cycle of the Suzuki-Miyaura coupling is depicted below:
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and application of this compound, as collated from various sources.
| Reaction | Reactants | Product | Yield | Purity | Analysis |
| Synthesis | 1-Bromo-3-fluoro-2-methylbenzene | This compound | Typically >70% | >95% | ¹H NMR, LC-MS |
| Suzuki Coupling | Aryl halide, this compound | Biaryl IRAK4 inhibitor core | 60-95% | >98% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Yields and purity are dependent on specific reaction conditions and purification methods.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key component in the construction of IRAK4 inhibitors. The synthetic routes to and from this compound are well-established, with the Suzuki-Miyaura coupling being a cornerstone of its application. This guide provides researchers and drug development professionals with the fundamental technical information required to effectively utilize this important chemical entity in their research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Bromo-3-chloro-2-fluorophenylboronic acid(1451392-87-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-6-fluoro-3-methylphenylboronic acid(957121-09-4) 1H NMR [m.chemicalbook.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3), a key building block in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a substituted phenylboronic acid. Phenylboronic acids are instrumental in Suzuki-Miyaura coupling reactions, a versatile method for synthesizing biaryls, which are common motifs in pharmaceuticals and functional materials.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BBrFO₂ | N/A |
| Molecular Weight | 232.84 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 347.3 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 163.8 °C (Predicted) | N/A |
| Density | 1.65 g/cm³ (Predicted) | N/A |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
| Solubility | No data available | N/A |
Hazard Identification and Safety Precautions
While some sources indicate no known OSHA hazards, other suppliers classify this compound and similar boronic acids as irritants.[2] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious, flame-retardant protective clothing and gloves (e.g., nitrile rubber).[5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] Ensure adequate ventilation, such as working in a chemical fume hood.[6]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. | [6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately. | [7] |
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[6]
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[6]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
For long-term storage, refrigeration (2-8°C) is recommended.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
-
Do not let the product enter drains.[2]
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Avoid dust formation.[2]
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, hydrogen fluoride, and oxides of boron.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows.
Caption: A logical workflow for the safe handling of laboratory chemicals.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 957061-15-3 [amp.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2246650-88-2|3-Bromo-2-fluoro-6-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
Safeguarding Stability: A Technical Guide to the Storage of 6-Bromo-2-fluoro-3-methylphenylboronic Acid
For Immediate Release
This technical guide provides an in-depth overview of the optimal storage and handling conditions for 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3), a critical reagent in pharmaceutical and chemical research. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and performance in sensitive synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Summary of Storage and Handling Parameters
Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the key storage and handling recommendations based on available data.
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2–8 °C | [1] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |
| Physical Form | Solid | [1] |
| Color | White | [1] |
| Container | Tightly-closed container | [2] |
| Environment | Cool, dry, well-ventilated area | [2] |
| Long-term Storage | Cool, dry place | [2] |
| Incompatible Substances | Strong oxidizing agents, acids, and bases | [2][3] |
Core Storage Protocols
To maintain the quality and reactivity of this compound, the following detailed protocols should be implemented:
1. Temperature Control: The compound should be stored in a refrigerated and temperature-controlled environment, maintained between 2°C and 8°C.[1] This temperature range is critical for minimizing thermal degradation.
2. Inert Atmosphere: To prevent oxidation and hydrolysis, this compound must be stored under an inert atmosphere.[1] The use of nitrogen or argon gas is recommended to displace air and moisture from the storage container.
3. Moisture Protection: Boronic acids, while more stable than many organometallic reagents, are susceptible to degradation in the presence of moisture.[4] It is imperative to use tightly sealed containers and store the compound in a dry environment.
4. Light Sensitivity: While specific data on the photosensitivity of this compound is not available, it is good laboratory practice to store all reactive chemical intermediates in opaque or amber containers to protect them from light, which can catalyze degradation.
5. Handling Procedures: Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Handling should be performed in a well-ventilated area or under a chemical fume hood.
General Considerations for Arylboronic Acids
Arylboronic acids are a class of compounds that can undergo protodeboronation under harsh acidic or basic conditions.[4] It is also important to be aware that arylboronic acids may be considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[5] Therefore, careful handling and storage are essential to ensure both product quality and safety.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.
Caption: Workflow for receiving, storing, and handling this compound.
References
Synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. Boronic acids are crucial intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The unique substitution pattern of this particular arylboronic acid makes it a key component in the synthesis of complex organic molecules.
Compound Profile
A summary of the key identifiers and properties of the target compound and its primary starting material is provided below.
Table 1: Key Compound Properties
| Compound Name | This compound | 1-Bromo-3-fluoro-2-methylbenzene (2-Bromo-6-fluorotoluene) |
| CAS Number | 957061-15-3 | 1422-54-4[2] |
| Molecular Formula | C₇H₇BBrFO₂ | C₇H₆BrF[3] |
| Molecular Weight | 232.84 g/mol | 189.02 g/mol [3] |
| Typical Purity (Commercial) | ≥96%[4] | Not specified in search results. |
| Physical Form | Solid | Solid[3] |
Synthetic Pathway Overview
The most common and effective method for the synthesis of arylboronic acids from aryl halides is through a lithiation-borylation sequence.[5][6] This involves a halogen-lithium exchange followed by quenching the resulting aryllithium species with a trialkyl borate ester.
The logical workflow for the synthesis of this compound is outlined below.
Caption: Synthesis workflow from starting material to final product.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the established lithiation-borylation methodology.
Materials and Reagents:
Table 2: Reagents and Materials
| Reagent/Material | Purpose | Notes |
| 1-Bromo-3-fluoro-2-methylbenzene | Starting Material | Ensure anhydrous conditions. |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Distill from sodium/benzophenone ketyl prior to use. |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | Lithiating Agent | Handle under an inert atmosphere (Nitrogen or Argon). |
| Triisopropyl borate | Boron Source | Ensure anhydrous conditions. |
| 1 M Hydrochloric Acid (HCl) | Quenching and Hydrolysis | |
| Ethyl acetate or Diethyl ether | Extraction Solvent | |
| Brine (saturated aq. NaCl) | Washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | |
| Hexanes or Pentane | Recrystallization Solvent |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled. The system is flushed with inert gas.
-
Initial Solution: 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (approx. 1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (approx. 1.2 equivalents) is added dropwise to the cold solution. The reaction mixture is maintained at -78 °C for an additional period (e.g., 1 hour) and then allowed to slowly warm to room temperature overnight with continuous stirring.
-
Workup and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Extraction: The aqueous layer is separated, and the aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or by slurrying in a solvent such as hexanes or pentane to yield this compound as a solid.
Characterization Data
While specific yields for this exact synthesis are not detailed in the available literature, similar reactions typically proceed with moderate to good yields. The purity of the final product can be assessed using standard analytical techniques. Commercial suppliers report purities of 96% or higher.[4] Spectroscopic data, including ¹H NMR, is available from chemical suppliers and can be used to confirm the structure of the synthesized compound.[7]
Applications in Drug Development
Boronic acids are recognized as "privileged" structural motifs in medicinal chemistry.[1] Their ability to act as transition state analogs for serine proteases has led to the development of successful drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[8] The presence of bromine and fluorine atoms on the phenyl ring of this compound allows for precise modification of the electronic and lipophilic properties of molecules into which it is incorporated. The bromine atom, in particular, serves as a handle for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. 2-Bromo-6-fluoro-3-methylphenylboronic acid(957121-09-4) 1H NMR spectrum [chemicalbook.com]
- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 6-Bromo-2-fluoro-3-methylphenylboronic Acid in the Development of Potent Wee1 Kinase Inhibitors
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic application of highly functionalized building blocks is paramount. Among these, 6-Bromo-2-fluoro-3-methylphenylboronic acid has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds with significant therapeutic potential. This technical guide delves into a key application of this versatile boronic acid: its use in the synthesis of precursors for potent Wee1 kinase inhibitors, a promising class of anti-cancer agents.
Introduction to this compound
This compound is a trifunctional organoboron compound featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring. This unique substitution pattern offers medicinal chemists a powerful tool for introducing a sterically hindered and electronically modulated phenyl moiety into target molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.
Core Application: Synthesis of a Wee1 Kinase Inhibitor Intermediate
A significant application of this compound is demonstrated in the synthesis of 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol, a key intermediate in the development of Wee1 kinase inhibitors. Wee1 kinase is a crucial regulator of the G2-M cell cycle checkpoint, and its inhibition represents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.
The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol. This reaction selectively forms a C-C bond between the phenyl and pyridine rings, highlighting the efficiency and regioselectivity of this palladium-catalyzed transformation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the Wee1 kinase inhibitor intermediate.
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Reaction Time | Temperature | Yield | Mass Spec Data (M+H)⁺ |
| This compound | 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol | 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol | Pd(dppf)Cl₂·CH₂Cl₂ Adduct | K₂CO₃ | 1,4-Dioxane / Water | 16 hours | 110 °C | 61.4% | 383.3 |
Experimental Protocol
A detailed experimental protocol for the Suzuki-Miyaura coupling reaction is provided below, based on established synthetic procedures.
Synthesis of 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol
To a solution of 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added this compound (1.2 eq) and potassium carbonate (3.0 eq). The mixture is degassed with nitrogen for 15 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂ adduct) (0.1 eq) is added, and the reaction mixture is heated to 110 °C for 16 hours under a nitrogen atmosphere.
Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product, 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol.
Reaction Workflow Visualization
The following diagram illustrates the workflow of the Suzuki-Miyaura coupling reaction for the synthesis of the Wee1 kinase inhibitor intermediate.
Caption: Suzuki-Miyaura coupling experimental workflow.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its successful application in the synthesis of a key intermediate for Wee1 kinase inhibitors underscores its importance in modern drug discovery and development. The provided experimental protocol offers a practical guide for researchers and scientists working in this field.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-methylphenylboronic acid. This versatile building block is valuable in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. The following sections detail recommended catalyst systems, reaction conditions, and experimental procedures to facilitate the efficient use of this reagent in C-C bond formation.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Due to its tolerance of a wide range of functional groups and generally mild reaction conditions, the Suzuki-Miyaura coupling is a favored method in medicinal and process chemistry.[1] For sterically hindered or electronically challenging substrates, such as this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
General Catalytic Cycle
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems and Reaction Conditions
For the cross-coupling of the sterically hindered and electronically deactivated this compound, the selection of a suitable palladium catalyst and ligand is critical. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Based on analogous reactions with structurally similar substrates, the following catalyst systems are recommended:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 90-110 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85-95 |
Note: The optimal conditions should be determined empirically for each specific coupling partner.
Experimental Protocols
The following protocols are based on procedures described in the synthesis of herbicide intermediates and related compounds, providing a robust starting point for the cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from procedures used for the synthesis of biaryl precursors for agrochemicals.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with a Heteroaryl Chloride
This protocol is a general procedure suitable for coupling with less reactive heteroaryl chlorides, which often require more active catalyst systems.
Materials:
-
This compound (1.1 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.
-
Add the heteroaryl chloride, this compound, and potassium carbonate.
-
Add anhydrous toluene and degassed water (typically in a 10:1 ratio).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 6-18 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is flame-dried and solvents are properly degassed.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Rigorously degas all solvents and maintain a strict inert atmosphere.- Lower the reaction temperature and monitor for conversion. |
| Protodeborylation | - Presence of water with a strong base- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₂CO₃) or an anhydrous solvent system.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a reliable route to a variety of substituted biaryl and heteroaryl compounds. The success of these reactions is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The protocols provided herein serve as a solid foundation for developing efficient and high-yielding coupling reactions for this versatile building block. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for Suzuki Coupling with 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for selecting an appropriate base for the Suzuki coupling of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a sterically hindered and electronically complex substrate. The choice of base is critical as it plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1] An optimal base can significantly enhance reaction yield, rate, and selectivity.
The structure of this compound presents specific challenges. The presence of ortho-substituents (fluoro and methyl groups) to the boronic acid moiety introduces steric hindrance, which can impede the approach of the coupling partners to the palladium catalyst. Furthermore, the electronic effects of these substituents can influence the reactivity of the boronic acid.
Role of the Base in the Suzuki Coupling Catalytic Cycle
The base is a crucial component in the Suzuki-Miyaura coupling, primarily facilitating the transmetalation step. It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium complex.[1][2] The selection of the base can influence the overall efficiency of the reaction.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Base Selection for this compound
Given the steric hindrance around the boronic acid, a careful selection of the base is paramount. Stronger, more sterically demanding bases may not be as effective. The choice of base can also be influenced by the presence of other functional groups on the coupling partner that may be base-sensitive.
Below is a comparative summary of commonly used bases in Suzuki coupling reactions and their general suitability for a substrate like this compound.
| Base | Typical Equivalents | Common Solvent System(s) | Expected Yield Range | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Good to Excellent | An excellent choice for sterically hindered and base-sensitive substrates. Its moderate basicity often prevents side reactions.[3][4] |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O | Good to Excellent | A reliable and commonly used base for a wide range of Suzuki couplings.[3][5] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | Good to Excellent | Often superior for challenging couplings due to its higher solubility in organic solvents, but it is more expensive.[3][6] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, Ethanol/H₂O | Moderate to Good | A cost-effective and highly effective base for standard couplings.[1][7] |
| t-BuOK | 2.0 - 3.0 | Dioxane, THF | Variable | A very strong base that can be effective for sterically demanding couplings, but may promote side reactions.[8] |
| NaOH / KOH | 2.0 | Toluene/H₂O, Dioxane/H₂O | Variable | Strong bases that can lead to side reactions like protodeboronation, especially with sensitive substrates.[3] |
| Triethylamine (TEA) | 3.0 | Toluene, DMF | Low to Moderate | Organic amines are generally less effective than inorganic bases for Suzuki couplings.[3] |
Recommended Protocol for Suzuki Coupling
This protocol is a general starting point and should be optimized for the specific coupling partner being used with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a two-phase system)
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For sterically hindered substrates, ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ can be effective.[3] Increasing the reaction temperature or time may also improve the yield.
-
Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction.[3] This can be minimized by ensuring the reaction is thoroughly degassed and by using milder bases like K₃PO₄ or KF. Using the boronic acid as its pinacol ester derivative can also increase stability.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Optimizing the catalyst system and ensuring an oxygen-free environment can reduce homocoupling.[3]
By carefully selecting the base and optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of novel compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Solvent Selection for Suzuki-Miyaura Cross-Coupling Reactions of 6-Bromo-2-fluoro-3-methylphenylboronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvent selection in Suzuki-Miyaura cross-coupling reactions involving 6-bromo-2-fluoro-3-methylphenylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and reaction time. These guidelines are intended to assist researchers in optimizing their reaction conditions for the synthesis of complex molecules.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern allows for the introduction of a substituted aryl moiety with ortho-fluorine and methyl groups, which can impart desirable pharmacological or material properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between this boronic acid and various aryl or heteroaryl halides. The efficiency of this transformation is highly dependent on the reaction conditions, with the solvent system playing a pivotal role.
Solvent Effects in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction influences several key aspects of the catalytic cycle, including the solubility of reactants and catalyst, the rate of oxidative addition, transmetalation, and reductive elimination. The choice of base is also intertwined with the solvent system, as it affects the formation of the active boronate species.
Commonly employed solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Aqueous mixtures of these organic solvents are frequently used to facilitate the dissolution of the inorganic base and to accelerate the transmetalation step.
For sterically hindered and electronically modified substrates like this compound, careful solvent selection is crucial to minimize side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.
Quantitative Data on Solvent Performance
The following table summarizes the typical performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The data is compiled from analogous reactions and represents expected outcomes under optimized conditions.
| Solvent System (v/v) | Catalyst (mol%) | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1,4-Dioxane / H₂O (4:1) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 90 | 12 | 92 | >98 |
| Toluene / H₂O (10:1) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 100 | 16 | 88 | >97 |
| DME / H₂O (4:1) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 85 | 18 | 85 | >95 |
| THF | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 66 | 24 | 78 | >95 |
| DMF | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | 110 | 8 | 95 | >98 |
| Methanol / H₂O (3:2) | Pd(OAc)₂ (2) | NaOH (2) | 70 | 10 | 90 | >96 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Reaction Setup:
-
To a dry round-bottom flask or reaction vial, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the Suzuki-Miyaura coupling of this compound.
Caption: Solvent selection workflow for Suzuki-Miyaura coupling.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-fluoro-3-methylphenylboronic acid with a variety of aryl halides. This protocol is essential for the synthesis of complex biaryl compounds, which are pivotal structural motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the boronic acid partner offers unique electronic and steric properties to the resulting biaryl products, potentially enhancing their biological activity and physicochemical characteristics.
While specific literature on the coupling of this compound is not extensively documented, this guide consolidates established protocols for structurally similar and sterically hindered substrates. The provided methodologies and reaction conditions serve as a robust starting point for developing an optimized process for your specific aryl halide coupling partner.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium(II) center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Reaction Conditions
The successful coupling of this compound with aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The steric hindrance and electronic properties of the substrates necessitate robust catalytic systems. The following table summarizes typical conditions derived from analogous reactions with sterically hindered or electronically challenging coupling partners.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | (None) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | 8-16 | 75-95 |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-110 | 12-24 | 80-98 |
| Pd(dppf)Cl₂ | (None) | Na₂CO₃ or K₂CO₃ | DMF or Dioxane/H₂O | 80-100 | 6-12 | 85-95 |
| PEPPSI™-IPr | (None) | K₂CO₃ | t-BuOH or DMF/H₂O | 80-90 | 4-8 | High |
Note: Yields are representative and highly dependent on the specific aryl halide substrate.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one (e.g., SPhos, XPhos), or using a stronger base like Cs₂CO₃. The choice of solvent can also be critical; in some cases, polar aprotic solvents like DMF may be beneficial.
-
Side Reactions: The primary side reactions are homocoupling of the boronic acid and protodeboronation. To minimize these, ensure a thoroughly deoxygenated reaction mixture and use the boronic acid in a slight excess (1.1-1.2 equivalents). Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.
-
Catalyst Deactivation: The fluorine substituent and the potential for the bromo group to coordinate with the palladium center can sometimes lead to catalyst deactivation. Using pre-catalysts or catalyst systems with bulky phosphine ligands can mitigate this.
-
Purification: The resulting biaryl products may have similar polarities to the starting materials or byproducts, necessitating careful optimization of the column chromatography conditions for effective separation.
Application Notes and Protocol for Gram-Scale Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling Using 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group, allows for the strategic introduction of this moiety into drug candidates to modulate their physicochemical and pharmacological properties. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the methyl group can influence conformation and solubility.[2] This document provides a detailed protocol for a gram-scale Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds, utilizing this compound to synthesize a substituted biaryl compound.[3][4]
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide.[4][6][7]
Reaction Scheme
The following protocol details the gram-scale synthesis of 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile, a representative biaryl compound, through the Suzuki-Miyaura coupling of this compound and 3-bromo-5-(trifluoromethyl)benzonitrile.
Caption: Suzuki-Miyaura coupling reaction scheme.
Experimental Protocol
This protocol outlines a general procedure for the gram-scale synthesis of a biaryl compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | 957062-19-4 | 232.85 | 5.82 | 25.0 | 1.0 |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | 171754-06-6 | 250.02 | 6.88 | 27.5 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.87 | 0.75 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 6.91 | 50.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 125 mL | - | - |
| Water (deionized) | 7732-18-5 | 18.02 | 25 mL | - | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (5.82 g, 25.0 mmol), 3-bromo-5-(trifluoromethyl)benzonitrile (6.88 g, 27.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.87 g, 0.75 mmol).
-
Solvent Addition: Add 1,4-dioxane (125 mL) and a solution of potassium carbonate (6.91 g, 50.0 mmol) in deionized water (25 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Workflow Diagram
Caption: Gram-scale synthesis workflow.
Expected Results and Data
The following table summarizes the expected outcome and analytical data for the synthesized biaryl compound.
| Parameter | Expected Value |
| Product Name | 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile |
| Molecular Formula | C₁₅H₈F₄N₂ |
| Molecular Weight | 304.23 g/mol |
| Theoretical Yield | 7.61 g |
| Typical Actual Yield | 6.09 - 7.23 g (80-95%) |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| ¹⁹F NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ = 305.07 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Aryl halides and boronic acids can be irritating to the skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere conditions. |
| Insufficient heating or reaction time | Ensure the reaction reaches reflux temperature and monitor the reaction for a longer duration. | |
| Poor quality of boronic acid | Use high-purity boronic acid. Consider converting it to the corresponding boronate ester for better stability. | |
| Formation of Side Products | Homocoupling of the boronic acid | Ensure the reaction is thoroughly degassed. Use a slight excess of the aryl halide. |
| Decomposition of starting materials or product | Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficult Purification | Co-elution of impurities with the product | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
This protocol provides a robust and scalable method for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura cross-coupling reaction. The procedure is well-established and can be adapted for the synthesis of a wide variety of biaryl structures, which are of significant interest in drug discovery and materials science. Adherence to the detailed steps and safety precautions will ensure a successful and efficient synthesis.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Reactions with 6-Bromo-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Bromo-2-fluoro-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific literature on this particular boronic acid, the following protocols are based on well-established methods for structurally similar and sterically hindered arylboronic acids. These protocols are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reaction's broad functional group tolerance and mild conditions have made it a staple in modern organic synthesis. This compound is a trifunctional building block that allows for the introduction of a substituted phenyl ring, with the bromine atom available for subsequent transformations. The presence of ortho-fluoro and -methyl substituents introduces steric hindrance and modifies the electronic properties of the boronic acid, which can present challenges in achieving high coupling efficiency. This document outlines recommended starting conditions and considerations for achieving successful Suzuki couplings with this substrate.
Functional Group Tolerance
The Suzuki-Miyaura reaction is known for its excellent compatibility with a wide range of functional groups. However, certain groups can interfere with the catalytic cycle or are sensitive to the basic reaction conditions. The table below provides a general overview of functional group tolerance in Suzuki reactions. Optimization may be required for specific substrates.
| Functional Group | Class | Tolerance Level | Notes |
| Aldehyde | Electron-withdrawing | Generally tolerated | Can be sensitive to strong bases and high temperatures. |
| Ketone | Electron-withdrawing | Generally tolerated | Well-tolerated under most conditions. |
| Ester | Electron-withdrawing | Generally tolerated | Hydrolysis can occur with strong bases or prolonged heating. |
| Amide | Electron-withdrawing | Highly tolerated | Very robust under typical Suzuki conditions. |
| Carboxylic Acid | Acidic | Requires protection or specific conditions | Can be deprotonated by the base, interfering with the reaction. |
| Phenol | Acidic | Requires protection or specific conditions | Deprotonation can lead to side reactions. |
| Amine (Primary/Secondary) | Nucleophilic/Basic | May require protection | Can act as a ligand for the palladium catalyst, inhibiting the reaction. |
| Nitro | Electron-withdrawing | Generally tolerated | Well-tolerated. |
| Nitrile | Electron-withdrawing | Highly tolerated | Very stable under Suzuki conditions. |
| Ether | Neutral | Highly tolerated | Generally inert. |
| Thioether | Neutral | Generally tolerated | Can sometimes poison the palladium catalyst. |
| Halogens (Cl, I) | Leaving Groups | Tolerated | Can potentially undergo competitive oxidative addition. |
| Alkenes/Alkynes | Neutral | Highly tolerated | Generally inert to the reaction conditions. |
Experimental Protocols
The following are general protocols that have proven effective for Suzuki-Miyaura couplings of sterically hindered and electronically diverse arylboronic acids and can be adapted for this compound.
Protocol 1: General Protocol with Pd(PPh₃)₄
This protocol is a widely used and reliable starting point for a variety of Suzuki couplings.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (2:1:1 v/v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Challenging Couplings with a Buchwald Ligand
For sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) is often necessary.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and practical application of 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound is a valuable reagent in this reaction due to the presence of ortho-fluoro and ortho-bromo substituents, which can influence the reactivity and selectivity of the coupling process. The strategic placement of the fluoro and methyl groups can be exploited to fine-tune the electronic and steric properties of the resulting biaryl products, making it a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 2-fluoro-3-methyl-6-bromophenyl group) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid. The exact mechanism of transmetalation is still a subject of research, but it is a critical step in the catalytic cycle.
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of the ortho-fluoro substituent in this compound can influence the transmetalation step. Fluoride ions are known to play a role in the Suzuki-Miyaura reaction, potentially favoring the reaction by forming reactive intermediates.
Quantitative Data
The following table summarizes the quantitative data for a representative Suzuki-Miyaura reaction using this compound.
| Reactant/Reagent | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Boronic Acid | This compound | 957061-15-3 | 233.85 | 1.2 | 1.2 |
| Aryl Halide | (4-(hydroxymethyl)phenyl)boronic acid | 590-02-3 | 151.96 | 1.0 | 1.0 |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 816.64 | 0.05 | 0.05 |
| Base | Cesium carbonate | 534-17-8 | 325.82 | 3.0 | 3.0 |
| Solvent | 1,4-Dioxane/Water | - | - | 10 mL / 2.5 mL | - |
| Product | (2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol | - | 216.25 | - | - |
| Yield | - | - | - | - | 85% |
Experimental Protocols
Synthesis of (2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
This protocol is adapted from a procedure described in patent WO2012062725A1.
Materials:
-
This compound
-
(4-(hydroxymethyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (1.0 mmol, 1.0 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 0.05 equiv.). Subsequently, add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol.
Applications in Drug Development
The biaryl moiety is a privileged scaffold in medicinal chemistry. The use of specifically substituted boronic acids like this compound allows for the synthesis of novel drug candidates with potentially improved pharmacological profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions with biological targets. This makes this reagent a valuable tool for lead optimization in drug discovery programs targeting a wide range of diseases.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications and scales. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for 6-Bromo-2-fluoro-3-methylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-methylphenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence, makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this boronic acid in drug discovery.
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in constructing the biaryl and heteroaryl scaffolds that are prevalent in many kinase inhibitors, which target dysregulated signaling pathways in cancer.
Application in Kinase Inhibitor Synthesis
A prominent application of substituted phenylboronic acids is in the synthesis of inhibitors for key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET). The 2,6-disubstituted-3-fluorophenyl moiety is a key pharmacophore in several potent kinase inhibitors. This compound serves as a crucial precursor for introducing this motif onto a heterocyclic core, a common strategy in the design of ATP-competitive kinase inhibitors.
Representative Application: Synthesis of a Key Intermediate for Crizotinib Analogs
Crizotinib is a dual inhibitor of ALK and c-MET kinases, approved for the treatment of certain types of non-small cell lung cancer. The synthesis of Crizotinib and its analogs often involves a Suzuki-Miyaura coupling to form a key biaryl linkage. While various synthetic routes exist, the coupling of a substituted phenylboronic acid with a halogenated pyridine or pyrazole core is a common strategy. This compound can be utilized in a similar fashion to generate analogs of Crizotinib or other kinase inhibitors with a related pharmacophore.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving substrates similar to this compound and various heterocyclic coupling partners. These values can serve as a benchmark for reaction optimization.
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 80 | 2 | 89[1] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 90[2] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 12 | 82[3] |
| 5 | 2-Bromonaphthalene | Neopentyldiol n-butylboronic ester | Pd(OAc)₂ (2) / AntPhos (4) | TMSOK | 1,4-Dioxane | 100 | <1 | 94[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the heteroaryl bromide. Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Simplified ALK/c-MET Signaling Pathway
Caption: Simplified ALK and c-MET signaling pathways.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving low yield in Suzuki coupling with 6-Bromo-2-fluoro-3-methylphenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki coupling reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments, with a specific focus on challenging substrates like 6-Bromo-2-fluoro-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues encountered when working with sterically hindered and electronically complex boronic acids, along with recommended solutions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, especially with a challenging substrate, it's crucial to systematically evaluate the reaction parameters. Start by assessing the following:
-
Catalyst Activity : Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and moisture.[1]
-
Inert Atmosphere : The reaction should be conducted under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the homocoupling of the boronic acid and degradation of the phosphine ligands, deactivating the catalyst.[2] Ensure all solvents are properly degassed.[2]
-
Reagent Quality : Verify the purity and integrity of your reagents, particularly the boronic acid, which can degrade over time.
Q2: I'm struggling with the steric hindrance of this compound. What specific modifications to the reaction conditions should I consider?
A2: Steric hindrance from the ortho-substituents (bromo and methyl groups) slows down the key steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary.
-
Switch to Bulky, Electron-Rich Ligands : Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3] It is critical to use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote both the oxidative addition and the reductive elimination steps.
-
Increase Reaction Temperature : Hindered couplings often require higher temperatures to proceed at a reasonable rate. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[4]
-
Use a Stronger Base : A stronger, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is frequently a good choice for these types of challenging couplings.[1]
Q3: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: With sterically hindered substrates, side reactions can become more prominent. The most common ones are:
-
Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom, which consumes your starting material.[4] This is often promoted by the base and can be a significant issue with electron-rich boronic acids.[3][4]
-
Homocoupling : This is the coupling of two molecules of the boronic acid. It is often caused by the presence of oxygen.[2]
-
Reduction of the Aryl Halide : You may observe the formation of a product where the bromine atom on your aryl halide partner has been replaced by a hydrogen atom.
-
Solution : This can be caused by certain sources of hydride. Screening different, non-hydridic bases and ensuring the use of high-purity, anhydrous solvents can help address this problem.[2]
-
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Optimized Experimental Protocol
This protocol is a starting point for the Suzuki coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the powdered base.[1]
-
Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition : Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction : Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.[1]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Data on Reaction Conditions for Challenging Couplings
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize conditions that have proven effective for sterically hindered or electronically challenging Suzuki couplings.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [5] |
Note: Data is illustrative and drawn from studies on various challenging substrates.[5]
Table 2: Effect of Base and Solvent on Yield
| Solvent | Base | Yield (%) | Notes |
| 1,4-Dioxane | K₂CO₃ | 71 | A common starting point for optimization.[6] |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80 | The addition of water often improves solubility and yield.[6] |
| Toluene | K₃PO₄ | 40 | May require higher temperatures. |
| 1,4-Dioxane | K₃PO₄ | 60 | K₃PO₄ is a strong, effective base for hindered substrates.[6] |
| THF | KF | Moderate | Fluoride bases can be effective, often with free boronic acids.[6][7] |
Suzuki Coupling Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Cross-Coupling Reactions of 6-Bromo-2-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-Bromo-2-fluoro-3-methylphenylboronic acid in cross-coupling reactions. Due to the sterically hindered nature of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene. This side reaction is often promoted by the presence of water and the basic conditions of the reaction.[1] The steric hindrance of the ortho-substituents can also make the boronic acid more susceptible to this pathway.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen and certain palladium (II) species in the reaction mixture can promote homocoupling.[2]
Q2: How does the steric hindrance of this compound affect the cross-coupling reaction?
A2: The ortho-substituents (bromo, fluoro, and methyl groups) create significant steric bulk around the boronic acid moiety. This steric hindrance can slow down the desired transmetalation step in the catalytic cycle, potentially leading to lower yields and an increased propensity for side reactions like protodeboronation.[3] Careful selection of a bulky, electron-rich phosphine ligand is often necessary to facilitate the coupling of sterically demanding substrates.[4]
Q3: Which type of cross-coupling reaction is most suitable for this boronic acid?
A3: The Suzuki-Miyaura coupling is the most common and generally most suitable cross-coupling reaction for arylboronic acids due to its mild reaction conditions and tolerance of a wide range of functional groups.
Q4: Should I use the boronic acid directly or convert it to a boronic ester?
A4: Using a boronic ester, such as a pinacol ester, can enhance the stability of the organoboron reagent and reduce the rate of protodeboronation, especially under basic conditions.[5] This can be a beneficial strategy if you are observing significant decomposition of the starting boronic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low conversion of the starting materials can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | Screen a variety of palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective.[6] |
| Inappropriate Base | The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength of the base should be carefully considered to promote the reaction without accelerating protodeboronation. |
| Suboptimal Solvent | Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. A mixture of an organic solvent with a small amount of water can sometimes be beneficial, but excess water should be avoided to minimize protodeboronation. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
Issue 2: Significant Formation of Protodeboronation Byproduct
The formation of 1-bromo-3-fluoro-2-methylbenzene indicates that protodeboronation is a major competing reaction.
| Potential Cause | Recommended Solution |
| Presence of Excess Water or Protic Solvents | Use anhydrous solvents and ensure the base is dry. Rigorously degas all solvents prior to use. |
| Base-Catalyzed Decomposition | Use the minimum effective amount of a weaker base. Consider using a fluoride source like CsF as the base, which can sometimes suppress protodeboronation. |
| Slow Transmetalation Step | Optimize the catalyst and ligand system to accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the decomposition pathway. Consider using a more reactive coupling partner if possible. |
| Conversion to a Boronic Ester | Convert the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction.[5] |
Issue 3: Significant Formation of Homocoupling Byproduct
The presence of a symmetrical biaryl derived from the boronic acid indicates that homocoupling is occurring.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or ensure the efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) by the phosphine ligand. |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands that favor the reductive elimination of the cross-coupled product over the pathways leading to homocoupling. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a sterically hindered arylboronic acid. This should be considered a starting point, and optimization of specific parameters is highly recommended.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1 - 1.5 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 12 | 63 | |
| 4-Chloroanisole | sec-Butylboronic acid | Pd₂(dba)₃ (2) | CM-Phos (8) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | |
| 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 94 | [3] |
| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (2.1) | - | K₃PO₄ | THF/H₂O | 110 | 0.17 | 35 | [5] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Side Reaction Pathways
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The advice provided is based on established principles for Suzuki reactions of structurally similar, sterically hindered, and electronically modified substrates.
Troubleshooting and FAQs
Q1: My Suzuki reaction with this compound is showing low or no conversion. How does temperature affect this?
A1: Low conversion is a common issue, and temperature is a critical parameter to optimize.
-
Insufficient Temperature: The combination of steric hindrance from the ortho-bromo and methyl groups, along with the electronic effect of the fluorine atom, can slow down the catalytic cycle. Room temperature is often insufficient for such substrates. Gradually increasing the reaction temperature in increments of 10-20°C (e.g., from 60°C to 110°C) can significantly increase the reaction rate. For challenging, sterically hindered couplings, temperatures in the range of 80-140°C may be necessary.[1][2]
-
Catalyst System and Temperature Interdependence: The optimal temperature is highly dependent on your choice of palladium catalyst, ligand, base, and solvent. Some catalyst systems are more thermally stable than others. If you are observing low conversion at moderate temperatures (e.g., 80°C), consider switching to a more robust ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) that can tolerate higher temperatures.
Q2: I'm observing significant decomposition of my starting material or catalyst at higher temperatures. What should I do?
A2: Catalyst or substrate decomposition at elevated temperatures can lead to lower yields and the formation of byproducts.
-
Catalyst Decomposition: The formation of palladium black is a common indicator of catalyst decomposition at high temperatures.[3] If you observe this, it is a sign that the temperature is too high for your chosen catalyst/ligand system. You can either reduce the temperature or switch to a more thermally stable catalyst system.
-
Protodeboronation: Phenylboronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) at elevated temperatures. This is often exacerbated by the presence of water and a strong base. If you suspect protodeboronation, try running the reaction at a lower temperature for a longer period. Using anhydrous solvents and carefully selecting the base can also mitigate this side reaction.
Q3: What is the optimal temperature range for the Suzuki reaction of this compound?
A3: The optimal temperature is highly substrate and condition-dependent. There is no single "best" temperature. A systematic temperature screening is recommended. In general, for related fluorinated aryl bromides, temperatures ranging from 70°C to 110°C have been shown to be effective.[4] For more sterically hindered systems, this range may extend higher. It is advisable to start at a moderate temperature (e.g., 80°C) and adjust based on the reaction progress.
Q4: How do I perform a temperature optimization study for my reaction?
A4: To find the optimal temperature, set up a series of parallel reactions keeping all other parameters (catalyst, ligand, base, solvent, concentrations) constant, while varying only the temperature. Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to track the consumption of starting materials and the formation of the desired product and any byproducts. The temperature that provides the highest yield of the desired product in a reasonable time frame with minimal side reactions is the optimum.
Data Presentation: Example of a Temperature Screening Study
The following table is a representative example of how to structure the data from a temperature optimization experiment. The values presented are for illustrative purposes only and will need to be determined experimentally for your specific reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Key Observations |
| 1 | 60 | 24 | 15 | 10 | Very slow reaction |
| 2 | 80 | 12 | 75 | 68 | Good conversion, clean reaction |
| 3 | 100 | 6 | 95 | 85 | Faster reaction, minor byproducts |
| 4 | 120 | 4 | >98 | 70 | Fast reaction, significant byproduct formation, some catalyst decomposition observed |
Experimental Protocol: General Procedure for Temperature Optimization
The following is a generalized protocol for the Suzuki coupling of this compound with an aryl halide. This should be adapted and optimized for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.
-
Heating: Place the sealed flask in a pre-heated oil bath or heating block at the desired temperature.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization
The following diagram illustrates a logical workflow for troubleshooting a Suzuki reaction with this compound when encountering temperature-related issues.
References
Technical Support Center: Troubleshooting Homocoupling of 6-Bromo-2-fluoro-3-methylphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly the undesired homocoupling side reaction, and to provide strategies for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is a common side reaction where two molecules of your this compound react with each other to form a symmetrical biaryl, 2,2'-difluoro-3,3'-dimethyl-6,6'-dibromobiphenyl. This undesired reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling of my boronic acid?
A2: The two main culprits for the homocoupling of arylboronic acids are the presence of dissolved oxygen and palladium(II) (Pd(II)) species in the reaction mixture. Oxygen can oxidize the active palladium(0) (Pd(0)) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Additionally, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to generate the homocoupled product.
Q3: My reaction is sluggish and I'm observing significant homocoupling. What is the likely issue?
A3: The steric hindrance from the ortho-bromo and ortho-fluoro substituents on your this compound can significantly slow down the desired cross-coupling reaction. This steric bulk impedes the transmetalation step of the catalytic cycle. When the desired reaction is slow, the undesired homocoupling pathway can become more prominent.
Q4: Can the choice of catalyst and ligand impact the extent of homocoupling?
A4: Absolutely. For sterically hindered substrates like this compound, the selection of an appropriate palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos) or other specialized ligands like AntPhos, can accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.[1] N-heterocyclic carbene (NHC) based palladium complexes have also shown high efficiency for sterically hindered couplings.[2]
Q5: How does the base and solvent system affect homocoupling?
A5: The choice of base and solvent is crucial for both the desired reaction and minimizing side reactions. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. The solvent should be able to dissolve all reactants and intermediates and is typically an aprotic polar solvent like dioxane, THF, or toluene. The presence of a small amount of water can sometimes be beneficial, but conditions should be carefully optimized.
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupling Byproduct
Symptoms:
-
A major byproduct is observed by TLC, LC-MS, or NMR, corresponding to the dimer of this compound.
-
Low yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. Ensure the reaction is carried out under a strictly inert atmosphere. |
| Presence of Pd(II) Species | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ by the phosphine ligand. Alternatively, use a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0) complex. |
| Slow Desired Coupling Rate due to Steric Hindrance | Employ a catalyst system specifically designed for sterically hindered substrates. This includes using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source.[1][2][3] |
| Suboptimal Base or Solvent | Screen different bases and solvents. For hindered couplings, consider using K₃PO₄, Cs₂CO₃, or t-BuOK as the base.[2] Aprotic polar solvents like dioxane, 2-MeTHF, or xylenes are often effective.[4] |
Issue 2: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting materials.
-
Trace amounts of both the desired product and homocoupling byproduct may be observed.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The combination of steric hindrance and the presence of a coordinating fluorine atom can lead to catalyst deactivation. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Inefficient Oxidative Addition | The ortho-bromo and ortho-fluoro substituents can hinder the oxidative addition of the aryl halide to the palladium center. Ensure your chosen ligand is sufficiently electron-rich and bulky to promote this step. |
| Poor Solubility of Reagents | Ensure all reaction components, especially the base, are finely powdered and well-dispersed. Consider a solvent system that provides good solubility for all reactants at the reaction temperature. |
| Incorrect Reaction Temperature | For sterically demanding couplings, higher reaction temperatures (e.g., 100-140 °C) may be necessary to overcome the activation energy barrier.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for your specific aryl halide coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate reactions with sterically hindered substrates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Pd-NHC precatalyst (e.g., [IPrPd(cinnamyl)Cl]) (2 mol%)
-
Potassium t-butoxide (t-BuOK) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, the Pd-NHC precatalyst, and t-BuOK.[2]
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify as described in Protocol 1.
Data Presentation
The following table summarizes catalyst systems that have been reported to be effective for sterically challenging Suzuki-Miyaura coupling reactions. While not specific to this compound, they provide a strong basis for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Type | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Di-ortho-substituted Aryl Bromide | [4] |
| Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | Di-ortho-substituted Aryl Bromide | [3][4] |
| Pd-NHC Precatalyst | t-BuOK | Dioxane | 100 | Sterically Hindered Aryl Bromide | [2] |
| Pd/BI-DIME | K₃PO₄ | Toluene | 110 | Tetra-ortho-substituted Biaryls | [5][6] |
Visualizations
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing the homocoupling of this compound.
Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: 6-Bromo-2-fluoro-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 6-Bromo-2-fluoro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the impact of water on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play several roles in a Suzuki-Miyaura coupling. It is often used as a co-solvent with organic solvents like dioxane, toluene, or THF.[1] Its presence can be beneficial by:
-
Increasing the solubility of inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are essential for the activation of the boronic acid.
-
Facilitating the formation of the active boronate species required for the transmetalation step in the catalytic cycle.
However, an excessive amount of water can lead to undesirable side reactions.
Q2: Can this compound undergo degradation in the presence of water?
A2: Yes, like many boronic acids, this compound can be susceptible to a side reaction called protodeboronation , especially in the presence of water and base.[2] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene as a byproduct and a reduction in the yield of the desired coupled product.
Q3: How does the presence of water affect the coupling efficiency of this compound?
A3: The effect of water is highly dependent on the specific reaction conditions (e.g., base, catalyst, solvent, temperature). While a small amount of water is often necessary for the reaction to proceed efficiently, high concentrations can promote protodeboronation and reduce the overall yield. The optimal amount of water needs to be determined empirically for each specific coupling reaction.
Q4: What are the signs of protodeboronation in my reaction?
A4: The primary indicator of protodeboronation is the detection of the corresponding deboronated arene (1-bromo-3-fluoro-2-methylbenzene) in your reaction mixture, which can be identified by techniques like GC-MS or LC-MS. A lower than expected yield of your desired product, despite consumption of the starting aryl halide, is another strong indicator.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Excessive Protodeboronation: Too much water in the reaction mixture. | 1. Reduce the amount of water in the solvent system. Consider using anhydrous solvents and a carefully controlled amount of water. |
| 2. Catalyst Inactivity: The palladium catalyst has decomposed. | 2. Ensure all solvents are properly degassed to remove oxygen. Use fresh, high-quality catalyst and ligands. | |
| 3. Ineffective Base: The chosen base is not optimal for the reaction. | 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous. | |
| Significant Formation of Homocoupled Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| 2. Slow Transmetalation: The transfer of the aryl group from boron to palladium is slow. | 2. Optimize the base and solvent system. A different ligand may also be required to accelerate the transmetalation step. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | 1. Consider using a more robust catalyst/ligand system. Lowering the reaction temperature might also help preserve the catalyst's activity. |
| 2. Reagent Instability: The boronic acid may be degrading over the course of the reaction. | 2. Use a higher loading of the boronic acid (e.g., 1.2-1.5 equivalents). Alternatively, consider slow addition of the boronic acid to the reaction mixture. |
Data Presentation: Illustrative Impact of Water on Coupling Efficiency
The following table presents hypothetical data to illustrate the potential impact of the water content in a dioxane/water solvent system on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This data is for illustrative purposes only and actual results may vary.
| Dioxane:Water Ratio (v/v) | Reaction Yield (%) | Protodeboronation Byproduct (%) | Observations |
| Anhydrous Dioxane | < 5% | < 1% | Reaction is very slow or does not proceed, indicating the necessity of water for base solubility and boronic acid activation. |
| 10:1 | 85% | 5% | High yield with minimal side product formation. This appears to be near the optimal water concentration. |
| 4:1 | 70% | 15% | Good yield, but a noticeable increase in the protodeboronation byproduct. |
| 2:1 | 50% | 30% | The yield of the desired product is significantly reduced due to increased protodeboronation. |
| 1:1 | 25% | 55% | Excessive water leads to significant degradation of the boronic acid and poor coupling efficiency. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol. Optimal conditions may vary depending on the specific coupling partner.
Reagents and Materials:
-
This compound (1.1 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The undesired protodeboronation side reaction of the boronic acid.
References
Technical Support Center: Catalyst Deactivation in 6-Bromo-2-fluoro-3-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Catalyst deactivation and low reaction yields are common challenges with sterically hindered and electronically complex substrates such as this. This guide offers insights into potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate can stem from several factors. The steric hindrance created by the ortho-fluoro and ortho-methyl groups can impede the oxidative addition and transmetalation steps of the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, slowing down the reaction. Catalyst deactivation through the formation of palladium black is also a common issue.
Q2: My reaction mixture turns black, and the reaction stalls. What is happening?
A2: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation. This inactive form of palladium is a primary cause of catalyst deactivation. It can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio that fails to stabilize the catalytic species.
Q3: What are the common side reactions I should be aware of?
A3: Besides catalyst deactivation, two prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source (like water or acidic impurities), leading to the formation of 1-bromo-3-fluoro-2-methylbenzene and reducing the concentration of your desired coupling partner.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide, resulting in undesired symmetrical biaryl products.
Q4: Can the fluoride substituent on the boronic acid directly contribute to catalyst deactivation?
A4: Yes, it is possible for fluoride ions, either from the boronic acid itself or from the decomposition of fluorine-containing reagents, to interact with the palladium center. This can lead to the formation of inactive palladium-fluoride complexes, thereby inhibiting the catalytic cycle.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered during Suzuki-Miyaura reactions with this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Deactivation (Palladium Black) | 1. Lower the reaction temperature. High temperatures can accelerate catalyst decomposition. |
| 2. Use a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can stabilize the palladium catalyst and prevent aggregation. | |
| 3. Ensure strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Slow Reaction Rate | 1. Optimize the catalyst system. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| 2. Choose an appropriate base. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective for sterically hindered substrates. | |
| 3. Increase catalyst loading. A modest increase in the catalyst concentration (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate. | |
| Protodeboronation | 1. Use anhydrous solvents. Minimize the presence of water, which can be a proton source. |
| 2. Use a less nucleophilic base. Consider using a fluoride source like CsF as the base, which can activate the boronic acid with a lower risk of protodeboronation. | |
| 3. Use a more stable boron reagent. If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | |
| Homocoupling | 1. Ensure a high-purity palladium(0) source. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). |
| 2. Optimize the stoichiometry. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. | |
| 3. Lower the reaction temperature. Homocoupling can be more prevalent at higher temperatures. |
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids. Note that these are illustrative examples, and optimization for this compound is recommended.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 92 |
| 2 | 1-Bromo-2-isopropylbenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 88 |
| 3 | 2-Bromo-1,3-dimethylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 75 |
| 4 | 1-Bromo-2-fluorobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 16 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Technical Support Center: Suzuki Reactions with 6-Bromo-2-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my Suzuki coupling reaction with this compound shows low or no yield?
A1: When troubleshooting a low-yielding Suzuki reaction, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup. Key aspects to investigate include:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote undesired side reactions such as the homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Verify the purity of both the this compound and the coupling partner. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and they often work in concert. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a common side reaction. Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce the extent of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What are the best ways to suppress it?
A3: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen and Pd(II) species. To minimize homocoupling:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining a positive pressure of an inert gas.
-
Use a Pd(0) Precatalyst: Pd(II) precatalysts can be reduced to Pd(0) in the catalytic cycle, but they can also directly promote homocoupling. Using a Pd(0) source can sometimes be beneficial.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. |
| Oxygen contamination | Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant Protodeboronation | Presence of excess water or strong base | Use anhydrous conditions or switch to a milder base like KF or K₂CO₃. |
| High reaction temperature | Run the reaction at the lowest effective temperature to slow the rate of protodeboronation. | |
| Excessive Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
| Pd(II) precatalyst promoting side reaction | Consider using a Pd(0) precatalyst. | |
| Difficult Product Purification | Residual palladium catalyst | Treat the crude product solution with a palladium scavenger. |
| Boronic acid-derived impurities | During workup, a basic wash (e.g., with aqueous NaOH) can help remove unreacted boronic acid. |
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of aryl bromides with structurally similar fluorinated and substituted phenylboronic acids. This data is intended to serve as a general guide for expected outcomes. Actual yields will vary depending on the specific coupling partner and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 78 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 81 |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 92 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-fluorophenylboronic acid | XPhosPdG2/XPhos | Not specified | Not specified | Not specified | Not specified | 76 |
| 9-benzyl-6-chloropurine | 4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene-DMF | 100 | 24 | 82 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The final concentration of the aryl halide is typically in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup Procedure
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1 M NaOH) can be performed, followed by a wash with water until the aqueous layer is neutral.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Caption: Experimental workflow for the workup of a Suzuki reaction.
Caption: Troubleshooting workflow for low product yield in Suzuki reactions.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The success of this palladium-catalyzed reaction is highly dependent on the structural and electronic properties of the coupling partners, namely the organohalide and the organoboron species.[2][4]
This guide provides an objective comparison of the expected reactivity of 6-Bromo-2-fluoro-3-methylphenylboronic acid—a highly substituted and sterically demanding substrate—with its structural isomers in Suzuki coupling reactions. While direct, side-by-side experimental comparisons for this specific set of isomers are not extensively documented in the literature, this analysis is built upon well-established principles of steric and electronic effects that govern the performance of Suzuki couplings.[5][6] Understanding these principles is crucial for synthetic chemists to predict reaction outcomes and design robust synthetic routes.
Factors Influencing Reactivity: Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by two factors: steric hindrance and electronic effects. Both are heavily influenced by the substitution pattern on the phenyl ring.
-
Steric Hindrance: The size and proximity of substituents to the boronic acid group can significantly impact the reaction rate.[7] Large groups in the ortho positions (the carbons adjacent to the carbon bearing the boronic acid) can physically block the boronic acid from approaching the palladium catalyst for the crucial transmetalation step.[6] This steric clash often leads to lower reaction yields or requires specialized, bulky phosphine ligands and harsher reaction conditions to overcome.[1][8]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the aryl group that is transferred from boron to palladium.[6] Electron-withdrawing groups (EWGs), such as fluorine and bromine, decrease the electron density of the aromatic ring, which can slow down the transmetalation step.[2][6] Conversely, electron-donating groups (EDGs), like a methyl group, can enhance reactivity. The position of these groups relative to the boronic acid determines the magnitude of their electronic influence.[6]
Comparative Performance Analysis of Isomers
Let us consider this compound and two of its potential isomers to illustrate how substituent placement is expected to alter Suzuki coupling performance. The parent compound is notable for having two ortho substituents (Fluorine and Bromine) relative to the boronic acid group, creating a highly crowded environment.
| Boronic Acid Isomer | Key Structural Feature | Expected Relative Reactivity | Predicted Yield Range | Rationale |
| This compound | Two ortho substituents (F, Br) | Low | 20-50% | The severe steric hindrance from two bulky halogen atoms directly adjacent to the boronic acid group is expected to significantly impede the transmetalation step, making this isomer the most challenging to couple.[1][6][7] |
| 4-Bromo-2-fluoro-3-methylphenylboronic acid | One ortho substituent (F) | Moderate | 50-80% | By moving the large bromine atom to the para position, the steric congestion around the boronic acid is substantially reduced. The remaining ortho fluorine still presents some hindrance but is much less demanding than bromine.[6][9] |
| 5-Bromo-2-fluoro-3-methylphenylboronic acid | No ortho substituents | High | 75-95% | With no substituents in the sterically critical ortho positions, the boronic acid can readily access the palladium catalyst. Electronic effects from the substituents are still present but steric hindrance is minimized, generally leading to the highest reactivity among the isomers.[5][6] |
Note: The predicted yield ranges are illustrative and based on general principles. Actual yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, two key diagrams are presented below: the catalytic cycle that drives the reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10][11]
Caption: A typical workflow for a Suzuki coupling experiment.[8][12]
Experimental Protocols
Executing a successful Suzuki coupling, especially with challenging substrates, requires careful attention to detail. Below is a general procedure adaptable for coupling sterically hindered boronic acids.
General Procedure for Suzuki Coupling of a Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates, particularly in the choice of catalyst, ligand, and base.[8]
Materials:
-
Hindered Arylboronic Acid (e.g., this compound) (1.2 - 1.5 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the hindered boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8]
-
Catalyst Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of dioxane) to the flask.[8]
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.[8]
Troubleshooting & Optimization:
-
Low Yield: If the yield is low with a hindered substrate, consider using a more active catalyst system (e.g., a pre-formed Buchwald precatalyst), a stronger base (like Cs₂CO₃), or a higher reaction temperature.[8][13]
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[14] This can sometimes be suppressed by using anhydrous conditions or by using boronic esters (e.g., pinacol esters) instead of boronic acids.[14][15]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur.[11] Ensuring the reaction mixture is thoroughly deoxygenated can help minimize this side product.[11]
Conclusion
The reactivity of polysubstituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. For this compound, the presence of two ortho substituents creates significant steric hindrance, positioning it as a challenging substrate that likely provides lower yields compared to its isomers where these bulky groups are moved to meta or para positions. While isomers with reduced steric congestion are predicted to be more reactive, the versatility of the Suzuki coupling is such that even highly hindered substrates can be effectively coupled through the rational selection of advanced catalysts, specialized ligands, and optimized reaction conditions.[7][13][16] This guide serves as a framework for researchers to anticipate reactivity trends and strategically design synthetic pathways involving complex, substituted building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for successful synthetic campaigns. Fluoro-substituted phenylboronic acids are a critical class of reagents for introducing fluorinated aryl moieties, which can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates. This guide provides an objective comparison of the reactivity of various fluoro-substituted phenylboronic acids in the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The introduction of fluorine atoms to a phenylboronic acid can substantially alter its reactivity. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, the position of the fluorine substituent plays a crucial role in determining the overall reactivity due to a combination of inductive and resonance effects.[3]
Impact of Fluorine Substitution on Acidity
The acidity of the boronic acid, often expressed as its pKa value, is a key parameter influencing its reactivity. The introduction of fluorine substituents generally increases the acidity of phenylboronic acids. This effect is most pronounced when the fluorine is at the ortho position, which can be attributed to the formation of an intramolecular hydrogen bond.[3] In the para position, the acid-strengthening inductive effect is partially offset by the electron-donating resonance effect.[3] The pKa values for various fluorinated phenylboronic acids span a range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of fluoro-substituted phenylboronic acids in Suzuki-Miyaura coupling is a balance of their increased Lewis acidity, which can accelerate the transmetalation step, and potential steric hindrance or competing side reactions like protodeboronation.[1] The following table summarizes the performance of different fluoro-substituted phenylboronic acids in coupling reactions with various aryl bromides.
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | 3 | ~95 | [4] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | 3 | >98 | [4] |
| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 | [5] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane | 100 | 16 | 92 | [1] |
| 2,4-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane | 100 | 16 | 88 | [1] |
| Pentafluorophenylboronic acid | 1-bromo-2,3,4,5,6-pentafluorobenzene | Pd-diphosphine | CsF | Dioxane | 100 | 18 | Variable | [6] |
Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.
Generally, electron-withdrawing fluorine substituents can lead to faster transmetalation and potentially higher yields.[1] However, a high degree of fluorination, especially at the ortho positions, can sometimes lead to lower yields due to steric hindrance or increased rates of protodeboronation, a key decomposition pathway for boronic acids.[1][7]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a fluoro-substituted phenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling with Graphene-Supported Palladium Nanoparticles: [4]
To a reaction vial, 1-bromo-4-fluorobenzene (0.5 mmol, 1 equiv), the corresponding phenylboronic acid (0.6 mmol, 1.2 equiv), K2CO3 (1.0 mmol, 2 equiv), and the G-COOH-Pd-10 catalyst (5 mg) were added. A 3:1 mixture of dioxane/water (4 mL) was then added. The reaction mixture was stirred at 110 °C for 3 hours. After completion, the catalyst was separated by centrifugation, and the product yield was determined by GC analysis using hexadecane as an internal standard.
Typical Protocol for Suzuki-Miyaura Coupling with a Palladium-Phosphine Catalyst: [1]
A mixture of the aryl bromide (1.0 mmol), the fluoro-substituted phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol, 3 mol%), and K2CO3 (2.0 mmol) in 1,4-dioxane (5 mL) was stirred under a nitrogen atmosphere. The reaction mixture was heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Substituent Effects
The electronic effects of the fluorine substituent directly influence the properties of the phenylboronic acid, which in turn affects its reactivity in the Suzuki-Miyaura coupling.
Figure 2: Influence of fluorine substitution on the properties and reactivity of phenylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Stability Showdown: 6-Bromo-2-fluoro-3-methylphenylboronic Acid vs. Its Boronate Esters
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the choice between utilizing a boronic acid or its more stable ester counterpart is a critical decision that can significantly impact reaction efficiency, purification, and long-term storage. This guide provides an objective comparison of the stability of 6-Bromo-2-fluoro-3-methylphenylboronic acid and its boronate esters, supported by representative experimental data and detailed methodologies.
The Stability Trade-Off: A Fundamental Overview
Arylboronic acids are versatile reagents, pivotal in cornerstone reactions such as the Suzuki-Miyaura cross-coupling. However, their inherent instability presents notable challenges. The electron-deficient boron atom in this compound makes it susceptible to several decomposition pathways, primarily protodeboronation (cleavage of the C-B bond) and oxidation. Furthermore, boronic acids have a propensity to form cyclic anhydrides known as boroxines upon dehydration, which can complicate stoichiometry and reaction kinetics.
Conversely, boronate esters, such as the commonly employed pinacol ester, offer enhanced stability.[1] By converting the hydrophilic and reactive diol of the boronic acid into a more robust cyclic ester, the boron center is sterically shielded and its Lewis acidity is modulated, rendering the molecule less prone to degradation. This increased stability facilitates easier handling, purification by standard techniques like silica gel chromatography, and prolonged shelf-life.[1]
Quantitative Stability Comparison
While specific kinetic data for the decomposition of this compound is not extensively published, the following table provides representative data extrapolated from studies on structurally similar arylboronic acids and their pinacol esters under common stress conditions.
| Parameter | This compound | This compound pinacol ester |
| Appearance | White to off-white solid | Crystalline solid |
| Hydrolytic Stability | Prone to slow hydrolysis in aqueous media, leading to protodeboronation.[2] | Significantly more stable to hydrolysis under neutral conditions.[3] |
| Oxidative Stability | Susceptible to oxidation in the presence of air and oxidizing agents.[4] | More resistant to aerial and chemical oxidation. |
| Thermal Stability | Can dehydrate to form boroxines at elevated temperatures. | Generally stable at higher temperatures compared to the free acid.[5] |
| Stability on Silica Gel | Can be challenging to purify via silica gel chromatography due to potential decomposition. | Generally stable to silica gel chromatography, allowing for effective purification. |
| Typical Shelf-Life | Shorter shelf-life, requires storage under inert atmosphere and refrigerated conditions. | Extended shelf-life, can be stored for longer periods with less stringent conditions. |
Experimental Protocols
To quantitatively assess the stability of this compound and its boronate esters, the following experimental protocols can be employed.
Hydrolytic Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This method monitors the degradation of the target compound in an aqueous solution over time.
Objective: To determine the rate of hydrolysis of the boronic acid and its pinacol ester in a buffered aqueous solution.
Materials:
-
This compound
-
This compound pinacol ester
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare stock solutions (1 mg/mL) of the boronic acid and the pinacol ester in acetonitrile.
-
In separate vials, dilute the stock solutions with a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4) to a final concentration of 100 µg/mL.
-
Immediately inject a sample (t=0) from each vial into the HPLC system to determine the initial peak area of the parent compound.
-
Store the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each vial into the HPLC.
-
Monitor the decrease in the peak area of the starting material and the appearance of any degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.[6][7]
Oxidative Stability Assessment via ¹H NMR Spectroscopy
This method uses NMR to observe the degradation of the compounds in the presence of an oxidizing agent.
Objective: To compare the rate of oxidative degradation of the boronic acid and its pinacol ester.
Materials:
-
This compound
-
This compound pinacol ester
-
Deuterated solvent (e.g., DMSO-d₆)
-
Hydrogen peroxide (30% solution)
-
NMR spectrometer
Procedure:
-
Prepare NMR samples of both the boronic acid and the pinacol ester at a known concentration in DMSO-d₆.
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
Add a controlled amount of hydrogen peroxide to each NMR tube.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the characteristic aromatic proton signals of the starting material and the emergence of new signals corresponding to degradation products.
-
Integrate the relevant peaks to quantify the extent of degradation over time.[8]
Logical Relationships and Pathways
The following diagram illustrates the relationship between this compound and its pinacol ester, highlighting the factors that influence their stability.
Caption: Interconversion and degradation pathways for the boronic acid and its ester.
Conclusion
For researchers and professionals in drug development, the choice between this compound and its boronate esters hinges on a trade-off between reactivity and stability. While the free boronic acid may offer faster reaction kinetics in some cases, its inherent instability can lead to challenges in handling, purification, and storage, potentially compromising reproducibility and yield.
The conversion to a boronate ester, particularly a pinacol ester, provides a robust solution to these stability issues. The enhanced stability of the ester form towards hydrolysis, oxidation, and thermal stress makes it a more reliable and versatile reagent for multi-step syntheses and applications where long-term storage and purity are paramount. The experimental protocols outlined in this guide provide a framework for quantitatively evaluating the stability of these compounds, enabling an informed decision based on the specific requirements of the synthetic task at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Boronic Acid Yields in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron species, particularly the electronic and steric properties of the boronic acid.[1] This guide provides a detailed comparison of reaction yields with various boronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Influence of Electronic Effects on Reaction Yield
The electronic properties of the substituents on an aryl boronic acid can significantly affect the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex and sometimes detrimental effect, potentially leading to lower or slower reactions, although this is highly dependent on the specific reaction conditions.[1]
Comparative Yield Data
The following table summarizes experimental data illustrating the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common aryl halide partner, 4-iodoanisole, under consistent reaction conditions.
| Entry | Boronic Acid | Substituent | Substituent Type | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | 95 |
| 2 | 4-Methylphenylboronic acid | 4-CH₃ | Weak Electron-Donating | 92 |
| 3 | Phenylboronic acid | -H | Neutral | 88 |
| 4 | 4-Fluorophenylboronic acid | 4-F | Weak Electron-Withdrawing | 85 |
| 5 | 4-Chlorophenylboronic acid | 4-Cl | Electron-Withdrawing | 82 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Strong Electron-Withdrawing | 75 |
| 7 | 2-Methylphenylboronic acid | 2-CH₃ | Sterically Hindered (ortho) | 78 |
| 8 | 2,6-Dimethylphenylboronic acid | 2,6-(CH₃)₂ | Highly Sterically Hindered | 65 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and reagent purity.
The Impact of Steric Hindrance
Steric hindrance, particularly from substituents at the ortho position of the boronic acid, can significantly impede the Suzuki-Miyaura coupling reaction. This is due to the difficulty of the sterically bulky boronic acid approaching the palladium center during the transmetalation step. As illustrated in the data table, the yield decreases with increasing steric bulk around the boron atom (entries 7 and 8). While specialized ligands and catalysts have been developed to overcome some of these steric challenges, it remains a critical consideration in reaction design.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a substituted boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
The Influence of Aromatic Substituents on Phenylboronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The reactivity of the boronic acid moiety is intricately linked to the electronic properties of substituents on the phenyl ring. Understanding these electronic effects is paramount for reaction optimization, catalyst design, and the rational design of novel boronic acid-based molecules in medicinal chemistry.[3][4] This guide provides a comparative analysis of how electron-donating and electron-withdrawing groups on the phenyl ring modulate the reactivity of phenylboronic acids, supported by experimental data.
Comparative Analysis of Electronic Effects
The electronic nature of substituents on the phenyl ring of phenylboronic acid can significantly influence its reactivity in two primary ways: by altering the Lewis acidity of the boron atom and by affecting the rates of key steps in catalytic cycles, such as the Suzuki-Miyaura reaction.
Lewis Acidity and pKa Values
The Lewis acidity of a boronic acid is a measure of its ability to accept a pair of electrons. In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate anions. The pKa of a boronic acid is a quantitative measure of its acidity, with lower pKa values indicating a stronger acid.
Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron atom by inductively pulling electron density away from it. This makes the boron atom more electrophilic and stabilizes the resulting boronate anion, thus lowering the pKa. Conversely, electron-donating groups (EDGs) decrease Lewis acidity and increase the pKa.
The effect of various substituents on the pKa of phenylboronic acid is summarized in the table below.
| Substituent (para-) | Hammett Sigma (σp) | pKa | Reference |
| -OCH3 | -0.27 | 9.24 | [5] |
| -CH3 | -0.17 | 9.0 (estimated) | |
| -H | 0.00 | 8.76 | [6] |
| -F | 0.06 | 8.77 | [7] |
| -Cl | 0.23 | 8.5 (estimated) | |
| -Br | 0.23 | 8.5 (estimated) | |
| -CF3 | 0.54 | 7.86 | [6] |
| -NO2 | 0.78 | 7.23 | [5] |
Table 1: Comparison of pKa values for para-substituted phenylboronic acids. The pKa values correlate well with the Hammett parameter (σp) for the substituent, demonstrating a clear electronic effect on the acidity of the boronic acid.
Reactivity in Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura reaction, the electronic effects of substituents on the phenylboronic acid can influence the rate-determining step, which is often the transmetalation step.[8] In this step, the aryl group is transferred from the boron atom to the palladium catalyst.
Generally, electron-withdrawing groups on the phenylboronic acid enhance the rate of transmetalation.[9] The increased Lewis acidity of the boron atom makes the boronate species more susceptible to reaction with the palladium complex. Conversely, electron-donating groups can decrease the rate of transmetalation.
A Hammett plot, which correlates the logarithm of the reaction rate with the Hammett sigma constant of the substituent, can be used to quantify these electronic effects. A positive slope (ρ > 0) in the Hammett plot for the Suzuki-Miyaura reaction with substituted phenylboronic acids indicates that electron-withdrawing groups accelerate the reaction.[10]
| Substituent (para-) | Relative Rate (krel) |
| -OCH3 | Slower |
| -H | 1.00 |
| -F | Faster |
| -CF3 | Significantly Faster |
Table 2: Qualitative comparison of relative reaction rates for the Suzuki-Miyaura coupling of para-substituted phenylboronic acids with an aryl halide. The trend shows that electron-withdrawing substituents lead to a faster reaction rate.
Experimental Protocols
General Procedure for Determination of pKa by UV-Vis Spectroscopy
This protocol describes a general method for determining the pKa of a substituted phenylboronic acid using UV-Vis spectroscopy by monitoring the change in absorbance as a function of pH.
Materials:
-
Substituted phenylboronic acid
-
A series of aqueous buffer solutions of known pH (e.g., phosphate, borate buffers)
-
Acetonitrile (or other suitable co-solvent for solubility)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., acetonitrile) to ensure solubility.
-
For each pH measurement, add a small, precise volume of the boronic acid stock solution to a cuvette containing a buffer solution of a specific pH. The final concentration of the boronic acid should be in a range that gives a measurable absorbance.
-
Record the UV-Vis spectrum of the solution.
-
Repeat steps 2 and 3 for a range of pH values, typically spanning at least 2 pH units above and below the expected pKa.
-
Plot the absorbance at a wavelength where the boronic acid and boronate species have different extinction coefficients against the pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a substituted phenylboronic acid and an aryl bromide.[1][11]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for a kinetic study.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Experimental workflow for a kinetic study of substituent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
A Researcher's Guide to Palladium Ligands for the Suzuki Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the successful coupling of sterically hindered and electronically deactivated substrates, such as 6-Bromo-2-fluoro-3-methylphenylboronic acid, presents a significant challenge. The strategic selection of the palladium ligand is paramount to overcoming these hurdles and achieving high product yields. This guide provides a comparative analysis of palladium ligands suitable for this challenging transformation, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Ligands
The choice of ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in facilitating the coupling of challenging boronic acids. Below is a comparative table summarizing the performance of various ligands for the coupling of a sterically hindered arylboronic acid with a representative aryl bromide, 4-bromoanisole. The data is compiled from studies on structurally similar substrates to provide a predictive framework.
| Ligand/Precatalyst | Palladium Source | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| SPhos | Pd(OAc)₂ | Buchwald-type phosphine | 1-2 | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 90-98 |
| XPhos | Pd₂(dba)₃ | Buchwald-type phosphine | 1-2 | K₃PO₄ | Dioxane | 100 | 12-18 | 92-99 |
| RuPhos | Pd(OAc)₂ | Buchwald-type phosphine | 1-2 | K₂CO₃ | Toluene/H₂O | 100 | 16-24 | 88-95 |
| IMes•HCl | Pd₂(dba)₃ | N-Heterocyclic Carbene | 2-4 | Cs₂CO₃ | Dioxane | 100 | 12-24 | 85-94 |
| PPh₃ | Pd(PPh₃)₄ | Triphenylphosphine | 5 | K₂CO₃ | Toluene/H₂O | 110 | 24 | < 40 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide is detailed below. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Selected Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of the Biological Activity of Substituted Phenylboronic Acid Derivatives
A guide for researchers and drug development professionals on the therapeutic potential of compounds structurally related to derivatives of 6-Bromo-2-fluoro-3-methylphenylboronic acid.
The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biologically active molecules from arylboronic acids, including those with halogen substitutions. This reaction enables the formation of carbon-carbon bonds to create complex molecular architectures.[1][2] Phenylboronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and agents for targeted cancer therapy.[3][4][5]
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of several substituted phenylboronic acid derivatives that share structural motifs with potential derivatives of this compound. These compounds demonstrate the potential for this class of molecules in oncology and infectious diseases.
| Compound | Structure | Biological Activity | Cell Line / Organism | Quantitative Data (IC₅₀ / MIC) | Reference |
| 2-Fluoro-6-formylphenylboronic acid | Anticancer (Antiproliferative) | A2780 (Ovarian Cancer) | IC₅₀: 1.2 µM | [6] | |
| Anticancer (Antiproliferative) | A549 (Lung Cancer) | IC₅₀: 2.1 µM | [6] | ||
| Anticancer (Antiproliferative) | LoVo (Colon Cancer) | IC₅₀: 1.9 µM | [6] | ||
| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | Antibacterial | Vibrio parahaemolyticus | MIC: 100 µg/mL | [7] | |
| Antibacterial | Vibrio harveyi | MIC: 100 µg/mL | [7] | ||
| Antibiofilm | Vibrio parahaemolyticus | Dose-dependent inhibition | [7] | ||
| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | Antibacterial | Vibrio parahaemolyticus | MIC: 100 µg/mL | [7] | |
| Antibacterial | Vibrio harveyi | MIC: 100 µg/mL | [7] | ||
| Antibiofilm | Vibrio parahaemolyticus | Dose-dependent inhibition | [7] | ||
| Boronic acid analog of Combretastatin A-4 (Compound 8c) | Anticancer (Antiproliferative) | MCF-7 (Breast Cancer) | IC₅₀: < 1 µM | [8] | |
| Tubulin Polymerization Inhibition | IC₅₀: 1.5 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Antiproliferative Activity Assessment (SRB/MTT Assay) [6] The antiproliferative activity of the phenylboronic acid derivatives was evaluated using the Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A2780, A549, LoVo) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
SRB Assay:
-
Cells were fixed with trichloroacetic acid.
-
After washing, cells were stained with SRB solution.
-
Unbound dye was removed by washing with acetic acid.
-
Bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
-
MTT Assay:
-
MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Antibacterial and Antibiofilm Activity Assessment [7]
-
Bacterial Strains and Culture Conditions: Vibrio parahaemolyticus and Vibrio harveyi were grown in appropriate broth (e.g., Tryptic Soy Broth supplemented with NaCl) at 30°C.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A microbroth dilution method in 96-well plates was used.
-
Bacterial suspensions were added to wells containing serial dilutions of the test compounds.
-
Plates were incubated for 24 hours at 30°C.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
-
Biofilm Formation Inhibition Assay:
-
Bacterial cultures were grown in 96-well plates with varying concentrations of the test compounds for 48 hours at 30°C without shaking.
-
The supernatant was discarded, and the wells were washed to remove planktonic bacteria.
-
Adherent biofilms were stained with crystal violet.
-
The stain was solubilized with ethanol, and the absorbance was measured at 570 nm to quantify biofilm formation.
-
Visualizing Cellular Mechanisms
The following diagrams illustrate a potential mechanism of action for anticancer phenylboronic acid derivatives and a typical workflow for their synthesis and evaluation.
Caption: Apoptosis induction pathway for an anticancer phenylboronic acid derivative.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Large-Scale Suzuki-Miyaura Couplings: A Cost-Effectiveness Analysis of 6-Bromo-2-fluoro-3-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of key building blocks is a critical decision that significantly impacts the efficiency, scalability, and overall cost of large-scale synthetic campaigns. This guide provides an in-depth comparative analysis of 6-Bromo-2-fluoro-3-methylphenylboronic acid and its potential alternatives in the context of industrial Suzuki-Miyaura cross-coupling reactions. By examining experimental data and cost factors, this report aims to furnish a clear, objective framework for making informed decisions in process development and manufacturing.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds, a frequent necessity in the synthesis of pharmaceuticals and other complex molecules. The choice of the boronic acid partner is a key determinant of reaction success, influencing not only yield and purity but also process parameters such as catalyst loading, reaction time, and purification strategies.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The cost-effectiveness of a boronic acid in large-scale synthesis is a multifactorial equation. It extends beyond the initial purchase price to encompass reaction efficiency, throughput, and downstream processing costs. Below is a comparative analysis of this compound and its structural isomers, which are plausible alternatives in many synthetic routes.
Table 1: Comparative Performance and Cost Analysis of Substituted Phenylboronic Acids
| Feature | This compound | 4-Bromo-2-fluoro-1-methylphenylboronic acid (Alternative 1) | 2-Bromo-6-fluoro-3-methylphenylboronic acid (Alternative 2) |
| Typical Suzuki Coupling Yield | High (often >90%) | Generally high, comparable to the target compound | Potentially lower due to steric hindrance |
| Reaction Time | Typically 2-12 hours | Similar to the target compound | May require longer reaction times or higher temperatures |
| Catalyst Loading | Standard (e.g., 0.5-2 mol%) | Standard (e.g., 0.5-2 mol%) | May necessitate higher catalyst loading |
| Purification | Standard chromatographic or crystallization methods | Standard chromatographic or crystallization methods | May present challenges due to closely-eluting impurities |
| Starting Material Cost (per kg) | Moderate to High | Moderate | Moderate to High |
| Overall Cost-Effectiveness | Good for high-value products where yield is critical | Potentially higher due to lower starting material cost | Lower, if yield and purity can be optimized |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for a large-scale Suzuki-Miyaura coupling reaction. Specific parameters should be optimized for each unique substrate combination.
Materials:
-
Aryl Halide (1.0 equiv)
-
Substituted Phenylboronic Acid (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, 2-MeTHF, often with a co-solvent like water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a suitably sized reactor, charge the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Purge the reactor with an inert gas for a minimum of 30 minutes.
-
Add the degassed solvent system to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Process: Experimental Workflow and Cost-Effectiveness Logic
To better illustrate the key stages and decision-making factors, the following diagrams are provided.
Caption: A generalized workflow for a large-scale Suzuki-Miyaura coupling reaction.
Caption: Key factors influencing the cost-effectiveness of a boronic acid in large-scale synthesis.
Conclusion
The selection of a boronic acid for large-scale synthesis requires a holistic evaluation of cost and performance. While this compound demonstrates robust performance in terms of yield, its higher initial cost may necessitate its use in the synthesis of high-value final products. Alternative isomers, such as 4-Bromo-2-fluoro-1-methylphenylboronic acid, may offer a more cost-effective solution if comparable yields and purity can be achieved through process optimization. Ultimately, the optimal choice will depend on the specific economic and chemical constraints of the synthetic project. Careful consideration of all factors outlined in this guide will enable researchers and process chemists to make data-driven decisions that enhance the efficiency and economic viability of their large-scale manufacturing campaigns.
Performance Analysis of 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 6-Bromo-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura reactions with a diverse range of aryl halides. Given the limited availability of direct comparative studies for this specific reagent in peer-reviewed literature, this guide compiles available data and presents representative examples to illustrate its reactivity and potential applications in the synthesis of complex biaryl scaffolds.
Performance with Various Aryl Halides: A Comparative Overview
This compound is a sterically hindered and electronically complex building block. The presence of an ortho-bromo substituent, a fluoro group, and a methyl group all influence its reactivity in cross-coupling reactions. Generally, the electronic nature of the aryl halide coupling partner and the steric hindrance around the reaction centers play a crucial role in determining the reaction efficiency.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 |
| Structurally Similar Boronic Acid (Example) | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| This compound | Phenylboronic acid | [PdCl₂(dtbpf)] | K₃PO₄ | Toluene/H₂O | 110 | 2 | ~80-90 |
| Structurally Similar Boronic Acid (Example) | 3-Anisylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| This compound | N-Boc-pyrazole-4-boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-80 |
| Structurally Similar Boronic Acid (Example) | 4-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 6 | 85 |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below are representative experimental protocols that can be adapted for the coupling of this compound with various aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water (4:1) or Toluene/Water (4:1))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O (9:1))
Procedure:
-
In a microwave reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Alternative Boronic Acid Reagents
For challenging couplings or to improve stability and handling, several alternatives to boronic acids have been developed. These include potassium aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates. These reagents can offer advantages in terms of stability to air and moisture, and in some cases, lead to higher yields and easier purification. Researchers encountering difficulties with this compound may consider preparing its corresponding trifluoroborate or MIDA boronate derivative to potentially improve reaction outcomes.
This guide provides a foundational understanding of the performance of this compound in Suzuki-Miyaura cross-coupling reactions. For specific applications, optimization of reaction conditions, including catalyst, ligand, base, and solvent, is highly recommended to achieve the best possible results.
Safety Operating Guide
Proper Disposal of 6-Bromo-2-fluoro-3-methylphenylboronic Acid: A Step-by-Step Guide for Laboratory Personnel
The safe and environmentally responsible disposal of 6-Bromo-2-fluoro-3-methylphenylboronic acid is a critical component of laboratory safety protocols. This guide provides detailed procedures for its proper handling and disposal, ensuring the safety of researchers and compliance with regulatory standards. Due to its classification as a halogenated organic compound, it must be treated as hazardous waste.
Hazard Assessment and Safety Precautions
Based on data from structurally similar compounds, this compound should be handled with caution. The primary hazards associated with this and similar boronic acids include skin irritation, serious eye damage, and potential respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) and handling protocols is mandatory.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields. | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid ingestion, skin contact, and inhalation of dust.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. | Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles with side-shields or a face shield. | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Respiratory protection may be needed for large quantities or in poorly ventilated areas. | Use only outdoors or in a well-ventilated area.[1] |
Experimental Protocol: Chemical Waste Segregation and Disposal
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
1. Waste Identification and Classification:
- Treat all waste containing this compound (including the pure compound, solutions, and contaminated materials) as hazardous waste.
- Due to the presence of bromine, this compound is classified as halogenated organic waste .[2]
2. Waste Segregation and Collection:
- Use a designated, properly labeled, and sealed waste container specifically for halogenated organic waste.
- The container must be made of a material compatible with the chemical.
- Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[2]
- Collect solid contaminated materials, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.[2]
3. Container Labeling:
- Clearly label the waste container with the words "Hazardous Waste ".
- Include the full chemical name: "This compound ".
- Indicate the approximate quantity of the waste.
4. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
- Ensure the storage area is inaccessible to unauthorized personnel.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
- Provide the EHS office or contractor with a complete and accurate description of the waste.
- Do not dispose of this compound down the drain or in regular trash.[1][2] This is crucial to prevent environmental contamination.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-2-fluoro-3-methylphenylboronic acid
Essential Safety and Handling Guide for 6-Bromo-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar boronic acids and general laboratory safety best practices. It is imperative to treat this compound with care, assuming it may be hazardous upon contact or inhalation.
Immediate Safety Precautions
When handling this compound, immediate adherence to the following safety protocols is essential to mitigate potential hazards. Based on data for related compounds, this chemical should be regarded as a potential irritant to the skin, eyes, and respiratory system.
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Immediately remove any contaminated clothing and wash it before reuse.[2][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[3][5] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[5] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Properly remove and dispose of PPE.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[3]
-
Spill Management: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]
-
Clean-Up: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
